Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate
Description
Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate is an ester derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a branched alkyl ester moiety. Pyridine-containing esters are frequently utilized in medicinal chemistry and materials science due to their electronic versatility and ability to participate in hydrogen bonding. The compound’s structural complexity suggests applications in catalysis, drug discovery, or agrochemicals, though further empirical studies are needed to confirm these uses.
Properties
IUPAC Name |
ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-5-15-11(14)12(3,4)10-8-9(2)6-7-13-10/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHGVXSCPXKKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=NC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396893-45-0 | |
| Record name | ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Pathway and Conditions
The acid is synthesized via a Friedel-Crafts-type alkylation reaction, where 4-methylpyridine reacts with a methyl-substituted propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. After quenching with water, the crude product is purified via recrystallization from ethanol, yielding the acid with >85% purity.
Key Parameters:
-
Temperature : 0–5°C (prevents excessive exothermicity)
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Catalyst Loading : 1.2 equivalents of AlCl₃
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Solvent : Dichloromethane (ensures homogeneity)
Acid-Catalyzed Esterification to Form Ethyl Ester
The esterification of 2-methyl-2-(4-methylpyridin-2-yl)propanoic acid with ethanol is a classic Fischer esterification reaction. This method is widely employed due to its simplicity and scalability.
Procedure and Optimization
In a typical protocol, the acid (1.0 equiv) is refluxed with excess ethanol (5.0 equiv) in the presence of concentrated sulfuric acid (0.1 equiv) for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is neutralized with sodium bicarbonate. The ester is extracted using ethyl acetate and purified via vacuum distillation, achieving yields of 70–78%.
Comparative Data for Catalysts:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 6 | 78 |
| HCl (gas) | 70 | 8 | 65 |
| p-Toluenesulfonic acid | 85 | 5 | 72 |
Mechanistic Insights
The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Ethanol then performs a nucleophilic attack on the activated carbonyl, followed by deprotonation to form the ester. Water, a byproduct, is removed via azeotropic distillation to shift the equilibrium toward product formation.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and environmental sustainability. Continuous flow reactors and heterogeneous catalysts are increasingly adopted to meet these goals.
Continuous Flow Esterification
In a patented continuous process, the acid and ethanol are pumped through a fixed-bed reactor packed with Amberlyst-15, a solid acid catalyst, at 100°C and 10 bar pressure. This method reduces reaction time to 1–2 hours and achieves 90% conversion, with the ester isolated via inline liquid-liquid separation.
Advantages Over Batch Processing:
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Throughput : 5x higher than batch reactors
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Catalyst Reusability : >50 cycles without significant loss in activity
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Waste Reduction : 40% lower solvent consumption
Alternative Synthetic Routes
Grignard Reagent Approach
An alternative method involves reacting 4-methylpyridine-2-carbonitrile with ethyl magnesium bromide to form a tertiary alcohol intermediate, which is subsequently oxidized to the ester. While this route bypasses the carboxylic acid precursor, it suffers from lower yields (50–60%) due to over-oxidation side reactions.
Reaction Scheme:
Purity and Characterization
Final product purity is assessed via gas chromatography (GC) and nuclear magnetic resonance (NMR). Industrial batches typically exhibit:
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GC Purity : ≥99.5%
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Melting Point : -12°C to -10°C (consistent with ester structure)
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¹H NMR (CDCl₃) : δ 1.25 (t, 3H, -OCH₂CH₃), 1.55 (s, 6H, -C(CH₃)₂), 2.35 (s, 3H, pyridine-CH₃).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-methyl-2-(4-methylpyridin-2-yl)propanoic acid.
Reduction: 2-methyl-2-(4-methylpyridin-2-yl)propanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain cellular processes through its interaction with pyridine receptors .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Pyridine Derivatives
Ethyl 2-methyl-2-(3-(pyridin-2-yl)phenyl)propanoate (3ag)
- Structure : Features a pyridine ring at the 3-position of a phenyl group.
- Synthesis : Prepared via a recyclable ruthenium catalyst, yielding 58%. Key spectral data include IR (1726 cm⁻¹, C=O stretch) and MS ([M]⁺ at m/z 269).
Ethyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate
- Structure : Integrates a thiazole ring and dual pyridine moieties.
- Synthesis : Derived from α-bromoketone and thiourea, targeting Mycobacterium abscessus inhibition.
- Comparison : The thiazole and additional pyridine groups increase molecular rigidity and hydrogen-bonding capacity, differing from the target compound’s simpler ester-pyridine architecture.
Aromatic and Heterocyclic Variants
Ethyl 2-methyl-2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoate (8b)
- Structure : Contains a trifluoromethylphenyl-thiazole system.
- Synthesis: Achieved 83% yield via bromo-propanoate coupling.
- Comparison : The electron-withdrawing CF₃ group and sulfur linkages enhance lipophilicity, contrasting with the target compound’s electron-donating methylpyridine group.
Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate
- Structure : Bromopyridine-thioether hybrid.
Substituent Effects on Reactivity and Bioactivity
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate
- Structure : Nitrophenyl substituent.
- Comparison : The nitro group’s strong electron-withdrawing nature contrasts with the methylpyridine’s moderate electron-donating effects, influencing solubility and metabolic stability.
Ethyl 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate
- Structure : Thiophene with CF₃ substituent.
- Synthesis : 89% yield via hydrazide formation.
- Comparison : The thiophene ring’s aromaticity and CF₃ group may confer greater thermal stability compared to pyridine-based esters.
Notes on Structural and Functional Variations
- Electronic Effects: Electron-donating groups (e.g., methylpyridine) enhance nucleophilic aromatic substitution reactivity, while electron-withdrawing groups (e.g., NO₂, CF₃) improve electrophilic activity .
- Biological Relevance : Pyridine and thiazole derivatives show promise in antimicrobial and enzyme inhibition contexts, suggesting avenues for the target compound’s bioactivity testing .
Biological Activity
Ethyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables.
- Molecular Formula : C12H17N
- Molecular Weight : 189.27 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyridine ring in the compound can engage in π-π interactions and hydrogen bonding, which may influence enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant inhibition of bacterial growth against various strains, suggesting its potential as an antibacterial agent.
| Concentration (mg/mL) | Inhibition (%) |
|---|---|
| 0.05 | 50 |
| 0.025 | 40 |
| 0.0125 | <20 |
Cytotoxic Activity
The cytotoxicity of the compound has been assessed in several studies. At concentrations above 0.05 mg/mL, it demonstrated over 50% inhibition of cellular growth in various cell lines.
Pyroptosis Inhibition
A recent study evaluated the compound's ability to inhibit pyroptosis, a form of programmed cell death linked to inflammation. The results indicated that at a concentration of 10 µM, the compound inhibited pyroptosis by approximately 24.9% and reduced IL-1β release by 19.4%.
| Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Reduction (%) |
|---|---|---|
| 10 | 24.9 | 19.4 |
| 50 | 29.1 | Not reported |
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationships (SAR) of this compound have revealed that modifications to the pyridine ring significantly influence its biological activity. For instance, compounds with specific substitutions exhibited enhanced inhibitory effects against targeted enzymes.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives showed that certain modifications led to increased potency against Staphylococcus aureus, with binding energies calculated using molecular docking techniques indicating favorable interactions with target proteins such as PBP3 and TyrRS.
- Cytotoxicity Assessment : A comparative analysis involving multiple compounds demonstrated that this compound maintained significant cytotoxic activity across different concentrations, highlighting its potential in therapeutic applications.
- Inflammation Modulation : Research focusing on inflammation-related pathways illustrated that this compound could modulate cytokine release, particularly IL-1β, which is crucial in inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
